molecular formula C16H15ClN2O2S B5706372 2-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide

2-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide

Cat. No.: B5706372
M. Wt: 334.8 g/mol
InChI Key: FMPFBPLFLVOYLH-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide is a chemical compound known for its unique structure and properties. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a hydroxy group, and a carbamothioyl group attached to a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 2-hydroxy-4,5-dimethylaniline. The reaction conditions include maintaining the temperature at around 0-5°C during the addition of reagents and then allowing the reaction mixture to warm to room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-chloro-N-[(2-oxo-4,5-dimethylphenyl)carbamothioyl]benzamide.

    Reduction: Formation of N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide.

    Substitution: Formation of 2-amino-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide.

Scientific Research Applications

2-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the hydroxy and chloro groups allows it to participate in hydrogen bonding and electrostatic interactions with biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(5-chloropyridine-2-yl)carbamothioyl]benzamide
  • N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide
  • 2-amino-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide

Uniqueness

2-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide is unique due to the presence of both a chloro group and a hydroxy group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-9-7-13(14(20)8-10(9)2)18-16(22)19-15(21)11-5-3-4-6-12(11)17/h3-8,20H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPFBPLFLVOYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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